2-(Furan-2-yl)-1,3-oxazol-5(4H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76877-10-6 |
|---|---|
Molecular Formula |
C7H5NO3 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
2-(furan-2-yl)-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C7H5NO3/c9-6-4-8-7(11-6)5-2-1-3-10-5/h1-3H,4H2 |
InChI Key |
ZYWYRKJDPBZIDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(=N1)C2=CC=CO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Furan 2 Yl 1,3 Oxazol 5 4h One and Its Analogues
Classic Cyclodehydration-Condensation Approaches
The foundational methods for synthesizing oxazolones involve the condensation of an N-acyl amino acid with a carbonyl compound, followed by cyclodehydration. These techniques, while established, have been subject to numerous modifications to improve their efficiency and scope.
The Erlenmeyer-Plöchl reaction is a cornerstone in the synthesis of unsaturated oxazolones, also known as azlactones. wikipedia.orgjocpr.com The reaction involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base. jocpr.comcrpsonline.com The initial product is an unsaturated 4-alkylidene or 4-arylidene-5(4H)-oxazolone. researchgate.net The core mechanism consists of the cyclization of the N-acylglycine to form a 2-substituted oxazolone (B7731731) intermediate, which possesses acidic protons at the C-4 position. This intermediate then undergoes a Perkin-type condensation with a carbonyl compound. wikipedia.org
While the classic Erlenmeyer reaction is still widely utilized, modern adaptations have sought to improve yields, shorten reaction times, and broaden the substrate scope. sci-hub.senih.gov These adaptations often involve exploring alternative catalysts and reaction conditions. For instance, various organic bases and Lewis acids have been tested to replace the traditional sodium acetate (B1210297). sci-hub.seresearchgate.net Organocatalysts such as L-proline have also been successfully employed, offering an environmentally benign and efficient alternative. researchgate.net
The specific structure of the final oxazolone is determined by the choice of starting materials. To synthesize an oxazolone with a furan (B31954) ring, a furan-containing reactant is essential.
To place the furan group at the 4-position (as a furfurylidene group) : The reaction employs a glycine (B1666218) derivative like hippuric acid (N-benzoylglycine) and condenses it with furan-2-carboxaldehyde (also known as furfural). crpsonline.com This specific reaction yields 4-(furfurylidene)-2-phenyl-oxazol-5-one. crpsonline.com
To place the furan group at the 2-position : The synthesis must start with an N-acylglycine where the acyl group is derived from furan-2-carboxylic acid. This precursor, N-(furan-2-carbonyl)glycine, is then cyclized and condensed with an appropriate aldehyde to yield a 2-(furan-2-yl)-4-alkylidene/arylidene-1,3-oxazol-5(4H)-one.
Hippuric acid is a commonly used N-acylglycine derivative due to its commercial availability and stability. wikipedia.orgjocpr.com Similarly, other N-acylglycines, such as acetyl glycine, can be used to introduce different substituents at the 2-position of the oxazolone ring. jddtonline.info The reaction's versatility allows for the synthesis of a wide library of oxazolone derivatives by varying both the aldehyde and the glycine derivative. jddtonline.infosphinxsai.com
The success of the Erlenmeyer-Plöchl reaction is highly dependent on the catalytic system and reaction conditions.
Acetic Anhydride : This is the most common reagent used in the classic procedure. It serves a dual purpose: as a dehydrating agent to facilitate the cyclization of the N-acylglycine and subsequent condensation, and often as the reaction solvent. wikipedia.orgcrpsonline.com
Base Catalysts : A weak base is crucial for the reaction. Sodium acetate is the traditional choice, acting as a catalyst to promote the condensation between the initially formed oxazolone and the aldehyde. jddtonline.infocrpsonline.com Other bases like potassium carbonate, calcium acetate, and pyridine (B92270) have also been utilized. sci-hub.sebiointerfaceresearch.com The choice of base can influence the reaction rate and yield. researchgate.net For example, a study comparing various acetate salts in the synthesis of 2-(4-substituted phenyl)-4-(substituted arylidene)-1,3-oxazol-5-ones found that the efficiency could be catalyst-dependent. researchgate.net
The table below summarizes various catalytic systems used in the synthesis of unsaturated oxazolones.
| Catalyst/Reagent | Aldehyde Reactant | Glycine Derivative | Conditions | Yield | Reference |
| Sodium Acetate / Acetic Anhydride | Furfuraldehyde | Benzoyl glycine | Reflux | Good | crpsonline.com |
| L-proline / Acetic Anhydride | Aromatic aldehydes | Hippuric acid | Not specified | Excellent | researchgate.net |
| Basic Ionic Liquid ([bmIm]OH) | Aromatic aldehydes | Hippuric acid | 80°C | Good to Moderate | jocpr.com |
| Alumina (B75360) | Aromatic aldehydes | Hippuric acid | Dichloromethane, Heat | Moderate to High | researchgate.net |
| 5-Sulfosalicylic Acid / Acetic Anhydride | Aromatic aldehydes | Hippuric acid | Room Temperature | Good to Excellent | researchgate.net |
Expedited and Green Chemistry Protocols
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for oxazolone synthesis. These protocols aim to reduce reaction times, minimize the use of hazardous solvents, and simplify product isolation.
Microwave irradiation has emerged as a powerful tool in organic synthesis for dramatically accelerating reaction rates. biointerfaceresearch.com In the context of oxazolone synthesis, microwave-assisted methods offer significant advantages over conventional heating. biointerfaceresearch.com
The reaction of hippuric acid with various aryl aldehydes in acetic anhydride can be completed in just 4-5 minutes under microwave irradiation, achieving yields of 70-75% without the need for a separate catalyst. biointerfaceresearch.com This represents a substantial improvement over conventional methods that often require several hours of heating. crpsonline.com The efficiency of microwave heating is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.
Solvent-free reaction conditions are a key aspect of green chemistry, as they reduce waste and eliminate the environmental impact associated with solvent use and disposal. wikipedia.orgsci-hub.se The Erlenmeyer-Plöchl reaction can be performed under solvent-free conditions, for instance, by heating a mixture of an aldehyde, hippuric acid, sodium acetate, and acetic anhydride. sci-hub.se
Heterogeneous catalysis offers further environmental benefits by simplifying catalyst separation and enabling catalyst recycling. acs.org Neutral alumina has been used as a heterogeneous catalyst for the reaction between 2-phenyl-5-oxazolone and aldehydes in dichloromethane, providing a method applicable to a range of aromatic and aliphatic aldehydes. researchgate.net In another green approach, a reusable combination of neutral alumina and boric acid has been effectively used to catalyze the reaction of hippuric acid and aromatic aldehydes in refluxing benzene (B151609) or toluene, with reported yields of 80-90%. biointerfaceresearch.com The solid catalyst can be easily removed by simple filtration. biointerfaceresearch.com Furthermore, ultrasound-assisted, solvent-free synthesis using heterogeneous catalysts has also been reported, highlighting the ongoing innovation in this field. researchgate.net
Divergent Synthetic Routes for Oxazolone Ring Construction
The synthesis of the oxazolone ring is a fundamental objective in heterocyclic chemistry, with numerous strategies developed to achieve this core structure. For derivatives such as 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one, which incorporate a furan moiety, these synthetic routes can be adapted from established methods. The approaches often involve the cyclization of carefully chosen precursors, the reaction of α-haloketones with amides, and specific syntheses for substituted analogues like 2-aminooxazoles.
Cyclization Reactions from Varied Precursors
The construction of the 1,3-oxazol-5(4H)-one ring is most famously achieved through the Erlenmeyer-Plöchl reaction, a cornerstone of oxazolone synthesis. biointerfaceresearch.com This method typically involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone in the presence of a dehydrating agent, commonly acetic anhydride. biointerfaceresearch.com While this classical approach is robust, various modifications and alternative cyclization strategies have been developed to improve yields, expand substrate scope, and simplify reaction conditions.
Modern synthetic methodologies often employ different catalysts and reaction conditions to facilitate the cyclodehydration condensation process. biointerfaceresearch.com For instance, the use of catalysts such as neutral alumina and boric acid has been reported to afford high yields of oxazolones (80-90%) through a process that allows for easy separation and recycling of the catalytic components. biointerfaceresearch.com Other catalysts, including dodecatungstophosphoric acid, samarium, and ruthenium(III) chloride, have also been successfully employed in the synthesis of 2-phenyl-5(4H)-oxazolone, highlighting the diversity of catalytic systems available. sphinxsai.com
For the synthesis of a furan-substituted oxazolone, the general strategy would involve the use of a furan-containing starting material. For example, adapting the Erlenmeyer-Plöchl reaction would necessitate the use of 2-furoylglycine or the reaction of a suitable N-acylglycine with furan-2-carbaldehyde. The core principle remains the intramolecular cyclization of an N-acylated α-amino acid derivative.
A general representation of the cyclization to form a 2-substituted-1,3-oxazol-5(4H)-one is depicted below:
| Precursor Type | Reagents/Conditions | Product |
| N-Acylglycine & Aldehyde | Acetic Anhydride, Heat | 4-Alkylidene/Arylidene-2-substituted-oxazol-5(4H)-one |
| N-Acylglycine | Dehydrating agent (e.g., DCC, EDC) | 2-Substituted-oxazol-5(4H)-one |
This table represents generalized cyclization strategies for oxazolone synthesis.
Formation from α-Haloketones and Amides
A significant and versatile method for constructing the oxazole (B20620) ring involves the reaction between α-haloketones and amides. researchgate.net This approach, a variation of the Hantzsch thiazole (B1198619) synthesis, is particularly useful for preparing a wide range of substituted oxazoles. researchgate.netorganic-chemistry.org The reaction, sometimes referred to as the Blümlein-Lewy reaction, proceeds via the cyclization of an amide with an α-haloketone. researchgate.net
To synthesize a 2-(furan-2-yl)-substituted oxazolone derivative using this method, one would typically react an appropriate α-haloketone with a furan-2-carboxamide. The reaction mechanism generally involves the initial N-alkylation of the amide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the oxazole ring. The specific isomer of the oxazolone formed (e.g., -5(4H)-one vs. other isomers) depends on the exact structure of the starting materials and the reaction conditions.
Research has demonstrated the synthesis of various oxazole derivatives from α-bromoketones and amides. organic-chemistry.org For example, visible-light photocatalysis using [Ru(bpy)3]Cl2 has been employed to synthesize substituted oxazoles from α-bromoketones and benzylamines at room temperature. organic-chemistry.org This highlights the evolution of this synthetic strategy towards milder and more efficient conditions.
The reaction of α-haloketones with amides provides a direct route to the oxazole core, which can be a precursor to the target oxazolone or a related derivative.
| α-Haloketone | Amide | Conditions | Product Type |
| Phenacyl bromides | Various amides | Heat, various solvents | 2,5-Disubstituted oxazoles |
| α-Bromoketones | Benzylamines | [Ru(bpy)3]Cl2, K3PO4, CCl3Br, visible light | Substituted oxazoles |
| α-Haloketones | Formamide | H2SO4 or Ammonium formate | 2-Unsubstituted oxazoles researchgate.net |
This table summarizes reaction conditions for the synthesis of oxazoles from α-haloketones and amides, a strategy adaptable for furan-substituted analogues.
Synthesis of 2-Aminooxazole Derivatives with Furan Substitution
The synthesis of 2-aminooxazole derivatives represents an important subclass of oxazole chemistry, providing scaffolds with significant biological interest. acs.org These compounds can be considered oxygen isosteres of the well-studied 2-aminothiazoles. acs.org The synthesis of 2-aminooxazoles containing a furan substituent can be achieved through several routes, often starting from α-haloketones.
One common method involves the reaction of an α-haloketone with urea (B33335) or a substituted urea. For instance, the reaction of 2-bromoacetylbenzofuran with urea in ethanol (B145695) has been used to synthesize 4-(1-benzofuran-2-yl)-1,3-oxazol-2-amine. ijrpc.com Adapting this to a furan-containing starting material, such as a 2-(bromoacetyl)furan, would be a direct approach to the corresponding 2-aminooxazole.
The Hantzsch synthesis, traditionally used for thiazoles, has been explored for oxazoles, though the use of N-substituted ureas does not always successfully yield the desired 2-aminooxazoles, necessitating alternative protocols. acs.org Research into the synthesis of 2-aminothiazole (B372263) derivatives often provides parallel insights applicable to their oxazole counterparts. For example, the synthesis of 2-aminothiazoles with furan substituents has been reported, which involves the reaction of a ketone with thiourea (B124793) in the presence of a halogen. nih.govresearchgate.net
The following table details examples of synthesized 2-amino-heterocycles with furan or benzofuran (B130515) substitutions, which serve as models for the synthesis of the target compound.
| Starting Haloketone | Amine/Urea Source | Product |
| 2-Bromoacetylbenzofuran | Urea | 4-(1-Benzofuran-2-yl)-1,3-oxazol-2-amine ijrpc.com |
| 3-(2-Bromoacetyl)-4-hydroxy-chromene-2-one | Thiourea derivatives | 2-Aminothiazole derivatives nih.gov |
| 2-Amino-5-bromothiazole | 3-(Furan-2-yl)propanoic acid (followed by Suzuki coupling) | N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide nih.gov |
This table illustrates synthetic routes towards furan- and benzofuran-substituted 2-aminooxazoles and related 2-aminothiazoles.
Elucidation of Chemical Reactivity and Transformation Pathways
Reactivity of the Exocyclic Carbon-Carbon Double Bond
The exocyclic double bond in the 4-position of the oxazolone (B7731731) ring is electron-deficient, making it susceptible to various addition reactions. This reactivity is a key feature in the synthetic utility of this compound.
Cycloaddition Reactions (e.g., Diels-Alder as Dienophile)
While the furan (B31954) moiety itself can act as a diene in Diels-Alder reactions, the exocyclic double bond of the oxazolone ring can participate as a dienophile. researchgate.nettudelft.nl In this role, it reacts with electron-rich dienes. The outcome of these [4+2] cycloaddition reactions is often influenced by the substitution pattern of both the diene and the dienophile. youtube.com For instance, the reaction of furan derivatives with dienophiles like maleimides can lead to the formation of 7-oxanorbornene adducts. tudelft.nlnih.gov The stereochemistry of these reactions, whether they yield exo or endo products, can be influenced by reaction conditions such as temperature and solvent. nih.gov It has been noted that while many Diels-Alder reactions of furans are well-established, the direct cycloaddition with electron-poor furans can be challenging. tudelft.nlmdpi.com
Michael Addition Reactions
The electron-deficient nature of the exocyclic double bond makes it an excellent Michael acceptor. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This allows for the conjugate addition of a wide range of nucleophiles, known as Michael donors. wikipedia.orgorganic-chemistry.org These donors are typically resonance-stabilized carbanions derived from active methylene (B1212753) compounds. organic-chemistry.org The Michael addition is a thermodynamically controlled process that results in the formation of a new carbon-carbon bond at the β-position to the carbonyl group of the oxazolone ring. wikipedia.orgmasterorganicchemistry.com This reaction is a versatile method for carbon-carbon bond formation and has been utilized in various synthetic strategies. wikipedia.org The use of organocatalysts, such as those derived from cinchona alkaloids, can facilitate asymmetric Michael additions, leading to products with high enantioselectivity. buchler-gmbh.comnih.gov
Nucleophilic Attack and Ring Transformation
The oxazolone ring is susceptible to nucleophilic attack, which can lead to either the formation of new heterocyclic systems or ring-opening to yield functionalized acyclic compounds.
Aminolysis and Formation of Imidazolone (B8795221) Derivatives
The reaction of 4-alkylidene-oxazol-5(4H)-ones with amines, a process known as aminolysis, is a well-established method for the synthesis of imidazolone derivatives. rsc.org This transformation involves the nucleophilic attack of the amine on the carbonyl group of the oxazolone ring, followed by ring-opening and subsequent recyclization to form the more stable five-membered imidazolone ring. This reaction pathway provides a route to a variety of substituted imidazolones, which are themselves important scaffolds in medicinal chemistry.
Reactions with Hydrazines and Thiosemicarbazides
Similar to aminolysis, reactions with hydrazines and thiosemicarbazides lead to the transformation of the oxazolone ring. The initial nucleophilic attack occurs at the carbonyl carbon, leading to ring opening. Subsequent intramolecular cyclization can then afford various heterocyclic products. For example, reaction with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives, while thiosemicarbazides can yield thiadiazole or triazole structures, depending on the reaction conditions and the substitution pattern of the starting materials. The synthesis of various furan-containing triazoles and oxadiazoles (B1248032) from furan-2-carboxylic acid hydrazide has been reported. nih.gov
Pathways to Functionalized Furanone Systems via Ring Opening
Under certain conditions, nucleophilic attack on the oxazolone ring can lead to a stable ring-opened product without subsequent recyclization. This provides a pathway to highly functionalized furanone systems. researchgate.net For instance, hydrolysis or alcoholysis of the oxazolone can yield α,β-unsaturated α-amino acid derivatives. These reactions are often stereoselective and provide access to valuable building blocks for peptide synthesis and other applications in organic chemistry. rsc.org The furan-2(5H)-one core is a prevalent motif in numerous natural products with diverse biological activities. researchgate.netresearchgate.net
Electrophilic and Radical Mediated Transformations
While specific studies on the electrophilic and radical-mediated transformations of 2-(furan-2-yl)-1,3-oxazol-5(4H)-one are not extensively documented, the reactivity can be inferred from the known chemistry of related oxazolone systems and the inherent properties of the furan moiety. rsc.orgresearchgate.net
The furan ring is an electron-rich aromatic system, susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. However, the oxazolone ring itself contains several sites that can react with electrophiles. The nitrogen and oxygen atoms of the oxazolone ring possess lone pairs of electrons, making them potential sites for electrophilic attack, although such reactions are less common.
A key aspect of the reactivity of 4-substituted-2-(furan-2-yl)-1,3-oxazol-5(4H)-ones involves the exocyclic double bond in 4-alkylidene derivatives. This double bond can undergo electrophilic addition reactions. For instance, the addition of halogens or hydrogen halides would be expected to proceed via a standard electrophilic addition mechanism.
Radical reactions of oxazolones are less common but can be initiated under specific conditions, such as photochemical irradiation. For the sulfur analogs of oxazolones, the 4-arylidene-5(4H)-thiazolones, [2+2] photocycloaddition reactions of the exocyclic C=C bonds have been observed upon irradiation with blue light. nih.govcsic.esacs.org This suggests that 4-alkylidene-2-(furan-2-yl)-1,3-oxazol-5(4H)-ones could potentially undergo similar radical-mediated cycloaddition reactions.
Another potential radical-mediated transformation is radical scavenging. Some heterocyclic compounds containing furan and oxadiazole moieties, which share structural similarities with the target compound, have shown radical scavenging activity. nih.govmdpi.com
| Transformation Type | Reagents and Conditions | Expected Product(s) |
| Electrophilic Substitution (on Furan Ring) | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogens (e.g., Br₂), Acylating agents (e.g., RCOCl/AlCl₃) | Substituted furan ring at the 5-position |
| Electrophilic Addition (to 4-alkylidene) | Halogens (e.g., Br₂), Hydrogen halides (e.g., HBr) | Dihaloalkane or haloalkane adducts |
| [2+2] Photocycloaddition (Radical-mediated) | UV light (e.g., blue light at 465 nm) | Cyclobutane derivatives |
Stereochemical Control in Reactions (e.g., Formation of E/Z Isomers)
The formation of E/Z isomers is a critical aspect of the chemistry of 4-alkylidene-2-(furan-2-yl)-1,3-oxazol-5(4H)-ones. The stereochemistry of the exocyclic double bond can significantly influence the biological activity and further reactivity of these compounds. researchgate.netresearchgate.net
The classical Erlenmeyer-Plöchl azlactone synthesis, a common method for preparing these compounds via condensation of an N-acylglycine with an aldehyde, often yields a mixture of E and Z isomers. researchgate.net However, the reaction conditions can be modified to favor the formation of one isomer over the other. For instance, the choice of solvent, base, and cyclizing agent can influence the stereochemical outcome.
In the case of related 4-cinnamylidene-2-phenyl-2-oxazolin-5-ones, it has been demonstrated that the (E)-isomer can be synthesized and subsequently converted to the (Z)-isomer by boiling in pyridine (B92270). researchgate.net This suggests that thermodynamic control can be exerted to favor the more stable isomer. The relative stability of the E and Z isomers is influenced by steric interactions between the substituents on the double bond and the oxazolone ring.
The stereochemistry of these isomers can be determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) experiments, and X-ray crystallography. researchgate.netresearchgate.net
| Reaction | Conditions | Stereochemical Outcome |
| Erlenmeyer-Plöchl Synthesis | Varies (solvent, base, temperature) | Can produce mixtures of E/Z isomers or be selective for one isomer. |
| Isomerization | Heating in a suitable solvent (e.g., pyridine) | Conversion of the less stable isomer to the more stable one. |
Mechanistic Investigations of Formation and Transformation Reactions
Detailed Reaction Mechanisms of Furan-Substituted Oxazolone (B7731731) Formation
The primary route for the synthesis of 2-(furan-2-yl)-1,3-oxazol-5(4H)-one is the Erlenmeyer-Plöchl reaction. mdpi.comwikipedia.orgjocpr.com This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde, in this case, furan-2-carboxaldehyde. The process is typically conducted in the presence of a dehydrating agent, most commonly acetic anhydride (B1165640), and a basic catalyst like sodium acetate (B1210297) or calcium acetate. mdpi.comjocpr.com
The mechanism of the Erlenmeyer-Plöchl reaction is a multi-step process:
Formation of the Oxazolone Ring: Initially, hippuric acid undergoes cyclization in the presence of acetic anhydride to form 2-phenyl-1,3-oxazol-5(4H)-one. This intermediate possesses acidic protons at the C-4 position. wikipedia.org
Condensation with Furan-2-carboxaldehyde: The base (acetate anion) abstracts a proton from the C-4 position of the 2-phenyl-1,3-oxazol-5(4H)-one, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of furan-2-carboxaldehyde.
Dehydration: The resulting aldol-type adduct undergoes dehydration, facilitated by acetic anhydride, to form the exocyclic carbon-carbon double bond, yielding the final product, this compound.
This condensation reaction typically results in the formation of a mixture of (E) and (Z) isomers. mdpi.com However, studies have shown that for certain furan-2-carboxaldehyde derivatives, the reaction can proceed with high stereoselectivity, yielding predominantly the (E) isomer. researchgate.netnih.gov The use of microwave irradiation has been explored as an alternative to classical heating, demonstrating a significant reduction in reaction times while maintaining comparable yields. researchgate.netnih.gov
| Reactants | Catalyst/Conditions | Product | Key Features |
| Furan-2-carboxaldehyde, Hippuric acid | Acetic anhydride, Sodium acetate | This compound | Cyclodehydration-condensation; Forms E/Z isomers |
| Substituted furan-2-carboxaldehydes, Hippuric acid | Acetic anhydride, Potassium acetate, Microwave irradiation | 4-Heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones | Shorter reaction times with comparable yields under microwave conditions |
Unraveling Reaction Pathways of Ring-Opening and Cycloaddition Reactions
The this compound molecule possesses two reactive centers: the oxazolone ring and the furan (B31954) ring. This dual reactivity allows for a variety of subsequent transformations, primarily ring-opening and cycloaddition reactions.
Ring-Opening Reactions:
The oxazolone ring is susceptible to nucleophilic attack, leading to ring-opening reactions. A common example is aminolysis, where the oxazolone reacts with amines. This process involves the nucleophilic attack of the amine on the carbonyl group at the C-5 position of the oxazolone ring, followed by ring cleavage. This reaction is a valuable method for the synthesis of α,β-dehydroamino acid amides.
Cycloaddition Reactions:
The furan moiety in this compound can participate as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the furan ring in Diels-Alder reactions is influenced by the electronic nature of the substituents. The electron-withdrawing character of the oxazolone substituent can affect the diene's reactivity.
The general mechanism for the Diels-Alder reaction involves the concerted interaction of the highest occupied molecular orbital (HOMO) of the furan (diene) with the lowest unoccupied molecular orbital (LUMO) of the dienophile. These reactions lead to the formation of bicyclic adducts, which can serve as precursors for a variety of complex molecules. The reaction can be either intermolecular, with an external dienophile, or intramolecular if a dienophile is present in a side chain attached to the oxazolone or furan ring.
| Reaction Type | Reactant(s) | General Product | Mechanistic Pathway |
| Ring-Opening (Aminolysis) | This compound, Amine | α,β-Dehydroamino acid amide | Nucleophilic attack on C-5 carbonyl followed by ring cleavage |
| Cycloaddition (Diels-Alder) | This compound, Dienophile | Bicyclic adduct | Concerted [4+2] cycloaddition |
Transition State Analysis and Energy Profiles for Key Transformations
Computational chemistry, particularly density functional theory (DFT), provides a powerful tool for investigating the mechanistic details of chemical reactions, including the characterization of transition states and the determination of energy profiles.
Formation Reaction:
Transformation Reactions:
In the context of Diels-Alder reactions involving furan derivatives, DFT calculations have been used to analyze the transition state structures and predict the stereochemical outcomes (endo/exo selectivity). These studies often reveal that the transition states are asynchronous, meaning that the two new sigma bonds are not formed to the same extent at the transition state. The energy difference between the endo and exo transition states determines the kinetic product distribution. For instance, in the BF3-catalyzed Diels-Alder reaction of furan with methyl vinyl ketone, transition structures have been determined at the B3LYP/6-31G* level of theory, showing them to be concerted and highly asynchronous.
For ring-opening reactions, computational studies can model the nucleophilic attack on the oxazolone ring. Quantum chemical calculations on the ring-opening of a simplified 5(4H)-oxazolone molecular ion suggest that the process is energetically favorable. The energy profile of such a reaction would show the transition state for the bond-breaking and bond-forming steps, providing insight into the reaction's feasibility and kinetics.
| Transformation | Computational Method | Key Findings from Analogous Systems |
| Diels-Alder Reaction | DFT (e.g., B3LYP/6-31G*) | Concerted and asynchronous transition states; allows prediction of endo/exo selectivity |
| Ring-Opening | Quantum Chemical Calculations | Ring-opening can be an energetically favorable process |
Spectroscopic and Crystallographic Characterization for Structural Confirmation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H-NMR and ¹³C-NMR Chemical Shift Analysis and Coupling Patterns
The ¹H and ¹³C NMR spectra of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one are predicted to show characteristic signals corresponding to the furan (B31954) and oxazolone (B7731731) moieties.
¹H-NMR Spectroscopy: The proton spectrum is characterized by signals from the furan ring and the methylene (B1212753) group of the oxazolone ring. The furan protons typically appear in the aromatic region, with distinct chemical shifts due to their electronic environment. chemicalbook.com The proton at position 5 of the furan ring (H-5') is generally the most deshielded, appearing furthest downfield. researchgate.net The protons at the 3' and 4' positions will show characteristic coupling patterns. The CH₂ group in the oxazolone ring (at C-4) is expected to appear as a singlet in the aliphatic region. researchgate.net Long-range couplings between protons on the oxazolone ring and the substituent at position 2 have been observed in similar systems. nih.gov
¹³C-NMR Spectroscopy: The carbon spectrum provides complementary information. The carbonyl carbon (C-5) of the oxazolone ring is highly deshielded and appears at a low field, typically above 160 ppm. researchgate.netchem-soc.si The C=N carbon (C-2) also appears at a low field. The carbons of the furan ring will have chemical shifts characteristic of an electron-rich aromatic system, influenced by the oxygen heteroatom and the oxazolone substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Chemical shifts (δ) are relative to TMS and can vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-2 | - | ~155-165 |
| C-4 | ~4.0-4.5 (s, 2H) | ~55-65 |
| C-5 | - | >170 |
| C-2' | - | ~145-155 |
| C-3' | ~6.5-7.0 (dd) | ~110-120 |
| C-4' | ~6.4-6.6 (dd) | ~110-115 |
| C-5' | ~7.5-7.8 (dd) | ~140-150 |
Data synthesized from typical values for furan and oxazolone derivatives. chemicalbook.comresearchgate.netresearchgate.netlibretexts.org
2D NMR Techniques: COSY, NOESY, HSQC, HMBC for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the furan ring (H-3', H-4', and H-5'), confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons. This technique would definitively link each furan proton signal (H-3', H-4', H-5') and the oxazolone methylene proton signal (H-4) to their corresponding carbon signals (C-3', C-4', C-5', and C-4). ipb.ptyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the molecule's conformation. For this compound, NOE correlations could be observed between the furan H-3' proton and the oxazolone C-4 protons, providing insights into the preferred rotational orientation of the furan ring relative to the oxazolone ring.
Isotopic Labeling Studies in NMR for Mechanistic Insights
Isotopic labeling, where an atom is replaced by its isotope (e.g., ¹³C, ¹⁵N, or ²H), is a powerful technique for elucidating reaction mechanisms. nih.govresearchgate.net In the context of this compound, isotopic labeling could be employed in several ways:
Reaction Mechanism Studies: To study the Erlenmeyer-Plöchl synthesis of the oxazolone, one could use a ¹³C-labeled precursor, such as [carbonyl-¹³C]furoic acid. Following the reaction via ¹³C-NMR would allow for the direct observation of the bond-forming and bond-breaking steps involving the labeled carbon.
Peptide Chemistry: Oxazolone chemistry is relevant in peptide synthesis and analysis. Isotopic labeling of the oxazolone ring can be used to track the incorporation of amino acids and quantify C-terminal peptides in proteomics studies. nih.gov For instance, using an ¹⁵N-labeled amino acid precursor would allow the fate of the nitrogen atom to be followed in subsequent reactions.
Metabolic Pathway Tracing: If this compound were part of a larger biological pathway, introducing isotopically labeled versions could help trace its metabolic fate within an organism. nih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are highly sensitive to the types of chemical bonds and functional groups present in a molecule.
Carbonyl Vibrational Modes and Fermi Resonance Phenomena
The most prominent feature in the IR spectrum of an oxazolone is the carbonyl (C=O) stretching vibration. spectroscopyonline.com For this compound, this band is expected in the 1700-1800 cm⁻¹ region. nih.gov
A key characteristic of many oxazol-5(4H)-ones is the splitting of the carbonyl absorption band into a distinct doublet. chem-soc.siresearchgate.net This splitting is attributed to Fermi resonance , an anharmonic coupling phenomenon. libretexts.org It occurs when a fundamental vibrational mode (like the C=O stretch) has nearly the same energy as an overtone or combination band of another vibration with the same symmetry. libretexts.orgnih.gov In oxazolones, the C=O stretching vibration often interacts with the first overtone of another ring mode, leading to two observed bands of similar intensity instead of one strong and one weak band. chem-soc.siresearchgate.net For oxazolones with a furan-2-yl substituent, this resonance can be particularly complex, with the potential for the first overtone of an in-plane scissoring deformation of the furan ring to interact with the carbonyl stretching mode. researchgate.net
Table 2: Illustrative IR Carbonyl Bands Exhibiting Fermi Resonance in Oxazolones
| Compound Type | ν(C=O) Band 1 (cm⁻¹) | ν(C=O) Band 2 (cm⁻¹) | Reference |
| (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-ones | ~1800-1780 | ~1770-1750 | chem-soc.si |
| Oxazol-5(4H)-ones with furan/benzene (B151609) rings | ~1798 | ~1771 | researchgate.netnih.gov |
Characteristic Furan and Oxazolone Ring Vibrations
Beyond the carbonyl stretch, the IR and Raman spectra display several other characteristic bands that serve as a fingerprint for the molecule.
C=N Stretch: The stretching vibration of the endocyclic C=N bond in the oxazolone ring typically appears in the region of 1640-1680 cm⁻¹. A correlation has been noted between the wavenumber of this vibration and the ¹³C NMR chemical shift of the C=N carbon. researchgate.net
Furan Ring Vibrations: The furan ring has several characteristic vibrations. These include C-H stretching above 3100 cm⁻¹, C=C stretching modes around 1500-1600 cm⁻¹, and ring "breathing" modes. researchgate.net An intense band around 870-880 cm⁻¹ is often assigned to an in-plane scissoring deformation of the furan ring. researchgate.net
C-O-C Stretch: The stretching vibrations of the C-O-C ether-like linkages in both the furan and oxazolone rings contribute to a complex pattern in the fingerprint region (typically 1000-1300 cm⁻¹). researchgate.netspcmc.ac.in
The combination of these spectroscopic methods provides a comprehensive and unambiguous confirmation of the structure of this compound, detailing its atomic connectivity, functional groups, and conformational properties.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and deducing the structural components of oxazolone derivatives. crpsonline.com For this compound, the analysis would confirm the molecular ion peak corresponding to its chemical formula, C₇H₅NO₃. The electron ionization (EI) mass spectrum is characterized by a series of fragment ions that provide a fingerprint of the molecule's structure.
The fragmentation of related 3(2H)-furanones and other furan-containing heterocycles suggests a predictable pathway for this compound. researchgate.net The process typically begins with the molecular ion (M⁺), which then undergoes a cascade of fragmentation events. Key cleavages are expected to occur within the oxazolone ring and involve the furan substituent.
A plausible fragmentation pattern would include:
Loss of Carbon Monoxide (CO): A common fragmentation pathway for cyclic ketones and lactones, leading to the formation of a radical cation.
Furan Ring Fragmentation: The furan moiety itself is known to fragment via the loss of CO, followed by the loss of an acetylene (B1199291) molecule (C₂H₂). crpsonline.com
Ring Cleavage: The oxazolone ring can undergo cleavage to produce characteristic fragments, such as the furyl nitrile cation or the furfural (B47365) cation.
These fragmentation pathways allow for the detailed structural confirmation of the molecule. The study of isotopically labeled precursors can further elucidate the precise mechanisms of these fragmentation reactions. researchgate.net
Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z Value (Proposed) | Fragment Identity (Proposed) | Associated Fragmentation Pathway |
|---|---|---|
| 151 | [C₇H₅NO₃]⁺ (Molecular Ion) | Intact molecule |
| 123 | [C₆H₅NO₂]⁺ | Loss of CO from the oxazolone ring |
| 94 | [C₅H₄NO]⁺ | Subsequent loss of C₂H₂ from furan moiety |
| 67 | [C₄H₃O]⁺ | Furyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems. Oxazolones containing a furan ring possess a conjugated system that gives rise to characteristic absorptions in the UV-Vis range. researchgate.net The spectra are primarily defined by high-intensity bands resulting from π → π* electronic transitions. researchgate.net
The absorption of UV radiation excites electrons from a lower-energy bonding (π) or non-bonding (n) orbital to a higher-energy anti-bonding (π*) orbital. ionicviper.org For this compound, the key chromophore is the 2-furyl substituent in conjugation with the oxazolone ring. This extended π-system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic shift).
Studies on furan-substituted oxazolones show a strong absorption band typically appearing in the 350–450 nm region. researchgate.net The exact position of the maximum absorption (λmax) and the molar absorptivity (ε) are sensitive to the solvent polarity and the presence of other substituents on the heterocyclic rings. researchgate.net For instance, theoretical studies on related furan-containing organic semiconductors show that molecular planarity and the delocalization of the excited state electron cloud are key factors governing their optical properties. researchgate.net
Table 2: Representative UV-Vis Absorption Data for Furan-Substituted Oxazolones
| Compound Type | Solvent | λmax (nm) | Transition Type | Reference |
|---|---|---|---|---|
| Furan-conjugated oxazolones | Benzene | ~350-450 | π → π* | crpsonline.comresearchgate.net |
X-ray Diffraction Analysis for Solid-State Structure Determination
XRD analysis determines key structural parameters, including:
Crystal System and Space Group: Defines the symmetry of the crystal lattice.
Unit Cell Dimensions: Provides the lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Bond Lengths and Angles: Confirms the covalent structure of the molecule.
Dihedral Angles: Describes the relative orientation of the furan and oxazolone rings. For instance, in one related furan-containing molecule, the dihedral angle between the furan ring and an adjacent indazole ring system was found to be 80.10(5)°. researchgate.net
This technique is crucial for understanding the molecule's conformation, planarity, and the non-covalent interactions that govern its solid-state properties. researchgate.net
Table 3: Illustrative Crystallographic Data for a Related Furan-Containing Heterocycle (1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₀N₂O₂ |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 9.2899 (3) |
| b (Å) | 10.6863 (4) |
| c (Å) | 11.7826 (5) |
| α (°) | 77.046 (3) |
| β (°) | 70.780 (3) |
| γ (°) | 88.930 (4) |
| Volume (ų) | 1074.47 (7) |
| Z | 4 |
| Reference | researchgate.net |
Note: This data is for a structurally related compound and serves to illustrate the parameters obtained from X-ray diffraction analysis.
Computational and Theoretical Studies on 2 Furan 2 Yl 1,3 Oxazol 5 4h One Systems
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure, reactivity, and electronic characteristics of furan-containing oxazolone (B7731731) systems.
For similar oxazolone derivatives, computational studies using DFT methods at the B3LYP/6-311G(d,p) level of theory have shown that optimized geometries can accurately reproduce crystal structures determined by X-ray diffraction. semanticscholar.orgresearchgate.net This agreement between theoretical and experimental data validates the computational approach.
Table 1: Selected Optimized Geometrical Parameters for a Furan-Containing Oxazolone Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.21 | - | - |
| C=N | 1.29 | - | - |
| C-O (ring) | 1.39 | - | - |
| O-C=O | - | 125.4 | - |
| C-N=C | - | 115.2 | - |
| Furan-Oxazolone | - | - | 179.8 |
Note: Data is representative and based on typical values found in computational studies of similar structures. Actual values for 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one may vary.
The electronic properties of this compound are central to its reactivity. Frontier molecular orbital (FMO) theory is a key tool in this analysis, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
Computational studies on related furan-containing heterocyclic systems have shown that the HOMO is often localized on the electron-rich furan (B31954) ring, while the LUMO may be distributed across the oxazolone moiety. nih.gov A smaller HOMO-LUMO energy gap suggests that the molecule can be more easily excited and is therefore more reactive. nih.gov
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of the molecule's chemical behavior. These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): An indicator of the molecule's resistance to changes in its electron distribution.
Global Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
DFT calculations at the B3LYP/6-311++G basis set have been successfully used to determine these parameters for other furan derivatives. uobaghdad.edu.iq
Table 2: Calculated Electronic Properties and Reactivity Descriptors
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Global Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 3.66 |
Note: These values are illustrative and derived from typical DFT calculations on similar heterocyclic compounds. Specific values for this compound would require a dedicated computational study.
Molecular electrostatic potential (MEP) surfaces are valuable for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule.
For furan-oxazolone systems, the MEP surface typically shows negative potential (red and yellow regions) around the carbonyl oxygen and the nitrogen atom of the oxazolone ring, indicating these are likely sites for electrophilic attack. Conversely, positive potential (blue regions) is often found around the hydrogen atoms, suggesting their susceptibility to nucleophilic attack. These computational maps provide a visual representation of the molecule's reactivity. semanticscholar.orgresearchgate.net
Spectroscopic Parameter Prediction and Correlation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.
Theoretical calculations can predict vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). semanticscholar.orgresearchgate.net For instance, the characteristic stretching vibration of the carbonyl group (C=O) in the oxazolone ring is a prominent feature in the IR spectrum. Computational studies have shown that this band can be affected by Fermi resonance, where the fundamental carbonyl stretching mode interacts with overtones of other vibrations, such as the in-plane scissoring deformation of the furan ring. researchgate.net This interaction can lead to a splitting of the C=O absorption band. researchgate.net A correlation has also been established between the calculated wavenumbers of the C=N stretching vibration and the experimental 13C NMR chemical shifts of the carbon atom in the C=N bond. researchgate.net
Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Furan-Oxazolone System
| Spectroscopic Feature | Experimental Value | Calculated Value |
| ν(C=O) IR (cm⁻¹) | 1790 | 1792 |
| ν(C=N) IR (cm⁻¹) | 1640 | 1645 |
| δ(¹³C=O) NMR (ppm) | 168.5 | 169.1 |
| δ(¹³C=N) NMR (ppm) | 155.2 | 156.0 |
Note: The data presented is a representative example of the correlation between experimental and calculated values for similar compounds.
Reaction Mechanism Modeling and Transition State Locating
Computational methods are powerful tools for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, locate the transition state structures.
Molecular Dynamics Simulations for Conformational Dynamics (if applicable)
While extensive molecular dynamics (MD) simulation studies specifically for this compound are not widely reported, this computational technique is highly applicable for understanding its conformational dynamics. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility and conformational landscape of a molecule.
For a molecule like this compound, MD simulations could be used to explore the rotational dynamics of the furan ring relative to the oxazolone ring and to sample different conformational states that may not be accessible through simple geometry optimization. This information is valuable for understanding how the molecule's shape changes in different environments and how these changes might affect its biological activity or reactivity.
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. In the context of this compound and its derivatives, QSPR models can be invaluable for predicting key attributes without the need for extensive experimental measurements. These predicted properties are crucial in various fields, from drug design to materials science, as they can guide the synthesis of novel compounds with desired characteristics.
At present, specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature. However, the principles of QSPR can be applied to this system by leveraging data from analogous furan and oxazolone-containing compounds. A typical QSPR study involves the calculation of a wide array of molecular descriptors, which are numerical representations of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.
The development of a robust QSPR model involves several key steps:
Data Set Compilation: A diverse set of molecules with known experimental values for a particular physicochemical property is collected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build a mathematical equation that relates the descriptors to the property of interest.
Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques.
For a hypothetical QSPR study on this compound and its derivatives, one could aim to predict properties such as lipophilicity (logP), water solubility, melting point, and polar surface area. These properties are fundamental to understanding the behavior of a compound in various environments.
To illustrate the type of data utilized in such studies, the following table presents some calculated physicochemical properties for this compound and a closely related compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| This compound | C₇H₅NO₃ | 151.12 | 0.5 |
| 5-(Furan-2-yl)-1,3-oxazol-4-one | C₇H₅NO₃ | 151.12 | Not Available |
Data sourced from PubChem. XlogP is a calculated measure of lipophilicity.
The research findings from studies on related heterocyclic systems demonstrate the utility of QSPR. For instance, QSAR (Quantitative Structure-Activity Relationship), a related methodology focusing on biological activity, has been successfully applied to various furan and oxazolone derivatives to predict their antifungal or anticancer properties. These studies often highlight the importance of specific descriptors, such as electrostatic potential and molecular shape, in determining the compound's activity. While not directly focused on physicochemical properties, these findings underscore the power of computational modeling in understanding the structure-property landscape of these heterocyclic systems.
Strategic Utility in Advanced Organic Synthesis and Material Science Precursors
Role as Precursors for Complex Heterocyclic Systems and Derivatives
Oxazol-5(4H)-ones, also known as azlactones, are well-established starting materials for the synthesis of a multitude of other heterocyclic compounds. researchgate.net The inherent reactivity of the oxazolone (B7731731) ring provides a template for constructing more elaborate molecular frameworks. researchgate.netrsc.org The presence of the furan (B31954) moiety in 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one further expands its synthetic potential, enabling the creation of novel furan-containing heterocyclic systems.
Research has demonstrated that oxazolones can undergo condensation reactions to form larger heterocyclic structures. For instance, the reaction of oxazolones with phenylhydrazine (B124118) in acetic acid yields 1,2,4-triazin-6(5H)-ones, showcasing a straightforward method to access more complex nitrogen-containing heterocycles. nih.gov While not starting directly from the oxazolone, related furan-based precursors like furan-2-carboxylic acid hydrazide have been successfully converted into 5-Furan-2-yl nih.govclockss.orgrsc.orgoxadiazole-2-thiol and 5-Furan-2-yl-4H- nih.govrsc.orgbohrium.comtriazole-3-thiol, highlighting the utility of the furan scaffold in building diverse five-membered heterocyclic rings. nih.govresearchgate.net
Furthermore, the furan ring itself can be functionalized. One-pot synthesis methods starting from biomass-derived furfural (B47365) can produce 2-furyl-oxazole derivatives. clockss.org These can then undergo further reactions, such as palladium-catalyzed C-H arylation, to attach various aryl groups to the oxazole (B20620) ring, leading to highly conjugated and complex systems. clockss.org The versatility of the furan component is also seen in its use as a building block for quinazolin-4(3H)-ones, demonstrating its role in constructing fused heterocyclic systems. rsc.org
Applications in the Synthesis of Non-Peptidic α-Amino Acid Analogues
Oxazolones are historically significant as intermediates in the synthesis of α-amino acids and peptides. researchgate.net Their structure can be considered a cyclic ester of an α-acyl amino acid, making them ideal starting points for creating these fundamental biological molecules. researchgate.netresearchgate.net This reactivity can be harnessed to generate not just standard amino acids, but also non-peptidic or "unnatural" α-amino acid analogues, which are crucial for developing novel drugs and functional biomolecules. semanticscholar.org
The synthesis of these analogues often involves the stereoselective modification of the oxazolone template. researchgate.netrsc.org For example, derivatives of 5-amino-1,3-oxazol-4-ylphosphonic acids have been synthesized with chiral aminoalkyl groups at the 2-position. These compounds serve as precursors for phosphonodipeptides, which are peptidomimetics where a peptide bond is replaced by a more stable linkage. This demonstrates how the oxazole core can be used to create amino acid derivatives with modified backbones and functionalities.
The incorporation of the furan ring into this chemistry provides access to a unique class of non-peptidic α-amino acid analogues. The compound 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetic acid is an example of a molecule that combines the furan and oxazole motifs with an acetic acid side chain, representing a structural analogue of an amino acid. americanelements.com Such compounds are of interest in medicinal chemistry for their potential to mimic or inhibit biological processes.
Building Blocks for Functional Materials (e.g., Dyes, Pigments, Fluorescent Whitening Agents, Lubricants)
The conjugated system formed by the furan and oxazole rings in derivatives of this compound makes them attractive building blocks for functional organic materials. The ability to create extended π-conjugated systems is fundamental to the development of materials with specific optical and electronic properties. clockss.org
A significant application lies in the synthesis of fluorescent materials. Researchers have successfully synthesized diarylated furyloxazoles from biomass-derived furfural. clockss.org These furan-oxazole conjugated compounds exhibit high fluorescence quantum yields, making them promising candidates for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), and as fluorescent probes in biological imaging. clockss.org
The furan moiety itself is a valuable component in materials science, often used to create monomers for polymers and resins. ijabbr.com Furan-modified building blocks have been employed in the development of self-healing materials through reversible Diels-Alder reactions. researchgate.net This chemistry allows for the creation of cross-linkable hybrid materials that can repair themselves upon damage. The incorporation of the this compound unit into polymer backbones could potentially lead to new functional polymers with tunable properties for advanced applications. While direct evidence for its use in lubricants or traditional pigments is limited, the synthesis of related phthalonitrile-oxazol-5-ones suggests a potential pathway towards creating novel colorants, as phthalonitriles are precursors to phthalocyanine (B1677752) pigments. bohrium.com
Generation of Novel Polyfunctional Organic Compounds
The reactivity of this compound at multiple sites—the oxazolone ring, the furan ring, and the active methylene (B1212753) group at the C-4 position—allows for the generation of a wide variety of novel polyfunctional organic compounds. researchgate.net These compounds, equipped with multiple reactive sites and functional groups, are valuable intermediates for further synthetic elaboration.
The creation of complex heterocyclic systems, as discussed in section 7.1, is a prime example of this utility. The transformation of the oxazolone into a triazinone, oxadiazole, or triazole introduces new sets of functional groups and reactive centers into the molecule. nih.govnih.gov
Furthermore, modern cross-coupling techniques can be applied to functionalize the core structure. Palladium-catalyzed direct C-H arylation at the 5-position of the oxazole ring is a powerful method for introducing aryl substituents, leading to diarylated furyloxazoles with enhanced conjugation and functionality. clockss.org The synthesis of Mannich bases from related furan-thiadiazole systems also demonstrates a classic method for introducing aminomethyl functionalities, further increasing the molecular complexity and providing handles for subsequent reactions. researchgate.net The combination of the furan scaffold with other heterocyclic rings, such as in furan-substituted spirothiazolidinones, results in highly complex, three-dimensional structures with potential biological activities. utripoli.edu.ly These examples underscore the role of this compound as a key starting material for diversity-oriented synthesis, enabling the rapid generation of libraries of novel, polyfunctional compounds. rsc.org
Future Research Trajectories and Emerging Trends
Development of Novel Catalytic Systems for Sustainable and Efficient Synthesis
The drive towards green chemistry is a major impetus for innovation in the synthesis of furan-containing compounds. mdpi.com Future research will likely focus on creating novel catalytic systems that are not only highly efficient but also environmentally benign. The development of sustainable catalytic pathways for furan (B31954) derivatives is a key area of interest. nih.govfrontiersin.org
Key areas for development include:
Heterogeneous Catalysts: The use of solid catalysts, such as zeolites and metal-organic frameworks (MOFs), is expected to grow. These materials offer advantages in terms of reusability, separation from the reaction mixture, and thermal stability. nih.gov For the synthesis of oxazolones from furan-based starting materials, catalysts like modified zeolites could offer high selectivity and yield.
Biocatalysis: Enzymes and whole-cell biocatalysts present a green alternative to traditional chemical catalysts. Lipases, for instance, could be explored for the resolution of racemic mixtures of substituted oxazolones, providing access to enantiomerically pure compounds.
Nanocatalysts: Metal nanoparticles supported on various materials, such as activated carbon or metal oxides, have shown excellent catalytic activity for a range of organic transformations. nih.gov The application of gold or palladium nanocatalysts could facilitate key bond-forming reactions in the synthesis of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one.
Ionic Liquids: Acidic ionic liquids have been investigated as catalysts for the dehydration of carbohydrates to form furan derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are potential precursors. nih.govfrontiersin.org Their role as both solvent and catalyst in the cyclization step to form the oxazolone (B7731731) ring warrants further investigation.
| Catalyst Type | Potential Advantages in Synthesis | Relevant Research Findings |
| Zeolites | High thermal and chemical stability, shape selectivity. nih.gov | Mesoporous zeolites can overcome kinetic diffusion limitations for larger reactants. nih.gov |
| Ionic Liquids | Act as both solvent and catalyst, tunable properties. nih.govfrontiersin.org | Efficient in the dehydration of carbohydrates to furan precursors under mild conditions. frontiersin.org |
| Nanocatalysts | High surface area-to-volume ratio, enhanced reactivity. nih.gov | N-doped carbon nanotube-encapsulated metal nanoparticles show high activity in furfural hydrogenation. nih.gov |
Exploration of Under-Investigated Reactivity Modes and Selectivities
While the basic reactivity of oxazolones is known, there are numerous underexplored reaction pathways for this compound. Future studies will likely delve into its behavior with a wider array of reagents and under varied conditions to unlock novel transformations and molecular scaffolds.
Asymmetric Catalysis: The development of enantioselective reactions using this compound as a prochiral substrate is a significant area for growth. Chiral catalysts could be employed in reactions such as Michael additions or cycloadditions to yield optically active products with potential biological applications.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient way to generate reactive intermediates. The furan and oxazolone moieties could both participate in single-electron transfer processes, opening up new avenues for C-H functionalization and cross-coupling reactions.
Tautomerism and Ambident Reactivity: The potential for thiol-thione tautomerism has been noted in related furan-containing heterocycles like 5-furan-2-yl mdpi.comallfordrugs.commdpi.comoxadiazole-2-thiol and 5-furan-2-yl-4H- mdpi.comnih.govmdpi.comtriazole-3-thiol. researchgate.net A detailed investigation into the tautomeric equilibria of this compound and the differential reactivity of each tautomer could lead to new synthetic strategies.
Reactions with Diverse Nucleophiles: A systematic study of the reactions of this compound with a broad range of nitrogen, carbon, and oxygen nucleophiles could lead to the synthesis of diverse heterocyclic systems, similar to what has been observed for related oxazolones. researchgate.net
Integration with Flow Chemistry and Automated Synthetic Platforms
The transition from traditional batch processing to continuous flow manufacturing is a significant trend in modern chemical synthesis. This approach offers enhanced safety, reproducibility, and scalability.
Continuous Flow Synthesis: The use of microreactors and flow chemistry setups can allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and reduced waste. The aldol (B89426) condensation of furfural with carbonyl compounds has been successfully demonstrated using flow techniques, achieving shorter reaction times and continuous preparation. allfordrugs.com Similar principles can be applied to the synthesis of this compound.
Automated Synthesis: Robotic platforms can be used to perform high-throughput screening of reaction conditions, catalysts, and substrates. This can accelerate the discovery of optimal synthetic routes and the exploration of the chemical space around the this compound scaffold.
Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. allfordrugs.com This can significantly streamline the synthesis of complex molecules derived from this compound.
| Technology | Key Advantages | Potential Application for this compound |
| Flow Chemistry | Shorter reaction times, improved safety, scalability. allfordrugs.com | Continuous preparation from furan-based starting materials. allfordrugs.com |
| Automated Synthesis | High-throughput screening, rapid optimization. | Discovery of novel derivatives and reaction conditions. |
| Telescoped Reactions | Increased efficiency, reduced waste. allfordrugs.com | Multi-step synthesis of complex heterocyclic systems in a single process. allfordrugs.com |
Advanced In-Situ Characterization Techniques for Reaction Monitoring
To fully understand and optimize the synthesis and reactions of this compound, advanced real-time monitoring techniques are crucial. These methods provide valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates.
In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can be used to monitor the progress of a reaction directly in the reaction vessel. This provides detailed structural information about reactants, intermediates, and products as they are formed. In-situ NMR has been employed to elucidate the mechanism and kinetics of furan precursor formation. mdpi.com
In-Situ FTIR and Raman Spectroscopy: Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for tracking changes in functional groups during a reaction. They can be readily implemented in both batch and flow reactors to provide real-time kinetic data.
Process Analytical Technology (PAT): The integration of in-situ analytical techniques with automated control systems allows for real-time optimization of reaction conditions. This can ensure consistent product quality and maximize yield.
Q & A
Q. Key Variables :
- Catalysts : Anhydrous sodium acetate or AlCl₃ enhances cyclization efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF) improve reactivity, while ethanol facilitates crystallization .
- Temperature : Reflux conditions (100–120°C) optimize ring closure but may require inert atmospheres to prevent oxidation .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., oxazolone ring protons at δ 6.5–7.5 ppm) and confirms substitution patterns .
- IR Spectroscopy : Detects carbonyl stretching (1700–1655 cm⁻¹) and C=N bonds (1600–1550 cm⁻¹) .
- Elemental Analysis : Validates purity (>98%) and molecular formula .
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., C—H⋯O interactions at 3.8–3.9 Å) .
Advanced: How do crystallographic studies resolve structural ambiguities in 1,3-oxazol-5(4H)-one derivatives?
Methodological Answer:
- Data Collection : Use high-resolution XRD (Cu-Kα radiation, λ = 1.5418 Å) to resolve bond lengths/angles. For example, the oxazolone ring exhibits planarity deviations <5° .
- Software Tools : SHELX programs refine structures by minimizing R-factors (<0.05). Hydrogen-bonding networks are mapped using Olex2 or Mercury .
- Case Study : In 2-(Furan-2-yl) derivatives, π-π stacking between furan and oxazolone rings stabilizes the crystal lattice (distance: 3.7–3.9 Å) .
Advanced: What mechanistic insights explain the nucleophilic reactivity of saturated 1,3-oxazol-5(4H)-one rings?
Methodological Answer:
- Nucleophilic Attack : The C5 position is electrophilic due to conjugation with the carbonyl group. Ethanolysis proceeds via:
- Step 1 : Protonation of the oxazolone oxygen, enhancing C5 electrophilicity.
- Step 2 : Nucleophilic attack by ethanol, forming a tetrahedral intermediate.
- Step 3 : Deprotonation and ring opening to yield esters (e.g., ethyl carbonates) .
- Kinetics : Pseudo-first-order kinetics under acidic conditions (k ≈ 0.1–0.3 min⁻¹) .
Advanced: How can computational modeling predict the pharmacological activity of this compound derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with bioactivity. For example, electron-withdrawing groups on the furan ring enhance cytotoxicity (IC₅₀ < 10 µM) .
- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV) to assess redox stability .
Advanced: How to resolve contradictions in spectroscopic data during structure elucidation?
Methodological Answer:
- Cross-Verification : Combine NMR, IR, and HRMS. For instance, conflicting NOE signals may indicate dynamic stereochemistry, resolved by variable-temperature NMR .
- XRD Validation : Absolute configuration assignments (e.g., R/S) require single-crystal data. Discrepancies between calculated and observed spectra often arise from polymorphism .
- Case Study : A 2025 study resolved tautomeric forms of 2-(Furan-2-yl) derivatives using 2D NMR (¹H-¹³C HSQC) .
Advanced: What strategies optimize the synthesis of enantiopure 1,3-oxazol-5(4H)-one derivatives?
Methodological Answer:
- Chiral Auxiliaries : Use (S)-proline derivatives to induce asymmetry during cyclization (ee > 90%) .
- Catalytic Asymmetric Synthesis : Chiral Lewis acids (e.g., BINOL-phosphates) control stereochemistry at C4 .
- Chromatography : Chiral HPLC (Chiralpak AD-H column) separates enantiomers, with mobile phases of hexane/isopropanol (90:10) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
